Crystallographically Confirmed Absolute Configuration vs. Racemic or (R)-Enantiomer Purchases
The single-crystal X-ray structure of (S)-2-(methylsulfonamido)propanoic acid was determined for the first time in 2024, confirming the (S)-absolute configuration at the α-carbon [1]. This provides a definitive structural fingerprint that cannot be obtained from the racemate (CAS 879123-60-1, often listed without stereochemical specification) or the (R)-enantiomer. Purchasing the racemic mixture (N-(methylsulfonyl)-DL-alanine) introduces 50% of the enantiomer that may be inactive or antagonistic in chiral biological environments.
| Evidence Dimension | Absolute configuration confirmation by single-crystal X-ray diffraction |
|---|---|
| Target Compound Data | (S)-configuration confirmed; Flack parameter reported; unit cell parameters, space group, and full refinement data published |
| Comparator Or Baseline | Racemic mixture (CAS 879123-60-1 as unspecified stereochemistry) or (R)-enantiomer: no equivalent published single-crystal data available |
| Quantified Difference | Qualitative: only the (S)-enantiomer has a validated crystal structure with absolute configuration determination |
| Conditions | Single-crystal X-ray diffraction; Mo Kα radiation; data collection at low temperature |
Why This Matters
For procurement in chiral drug discovery, crystallographically verified absolute configuration eliminates the risk of purchasing a misassigned or racemized batch, a common quality issue with chiral building blocks.
- [1] Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (2024). N-(Methylsulfonyl)-L-alanine. Molbank, 2024(3), M1862. View Source
